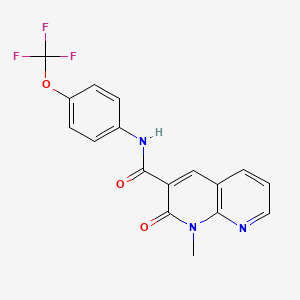

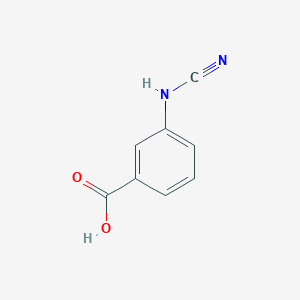

3-(氰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyanoamino)benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various cyano-substituted benzoic acid derivatives and their synthesis, structural characterization, and potential applications. These compounds are of interest due to their diverse chemical properties and potential use in various fields such as pharmaceuticals, materials science, and chemical sensing .

Synthesis Analysis

The synthesis of cyano-substituted benzoic acid derivatives is often achieved through condensation reactions, annulation reactions, or intramolecular cyclization. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Another study reported the synthesis of substituted indenones or indanones via a [3 + 2] annulation reaction involving 2-cyanophenylboronic acid and alkynes or alkenes . Additionally, 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids were synthesized by intramolecular cyclization of corresponding amino methyleneaminobenzoic acids .

Molecular Structure Analysis

The molecular structures of these cyano-substituted compounds are often elucidated using X-ray single crystallography, which provides detailed information about the solid-state properties of these compounds . The crystal structures can reveal the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice. For instance, the molecular and crystal structures of several cyanoalkyloxybenzoic acids were determined, showing different conformations and packing arrangements influenced by hydrogen bonding .

Chemical Reactions Analysis

Cyano-substituted benzoic acid derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the colorimetric sensing of fluoride anions by a benzamide derivative containing a cyano group was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The reactivity of the cyano group in annulation reactions to form cyclic skeletons has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-substituted benzoic acid derivatives are influenced by their molecular structure. These properties can include solubility, thermal stability, and electronic properties, which are important for their potential applications. For instance, the solubility of certain co-crystals was studied and found to be enhanced by the co-crystal strategy . The electronic properties of a cyano-substituted compound were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were investigated using TG-DTA .

科学研究应用

抗菌活性

3-(氰氨基)苯甲酸及其衍生物在抗菌应用中显示出潜力。例如,已经研究了新型 3-羟基苯甲酸杂化衍生物的合成和抗菌活性,证明了苯甲酸衍生物在开发化学治疗剂和新候选药物中的相关性 (Satpute、Gangan 和 Shastri,2018)。

化学合成和催化

该化合物在化学合成中起作用,特别是在催化中。例如,它参与了氨基喹啉苯甲酰胺的钴催化直接羰基化,突出了其在促进特定化学反应中的效用 (Grigorjeva 和 Daugulis,2014)。

液晶性质

已经合成了 3-(氰氨基)苯甲酸的一些衍生物,以观察高温下的液晶行为。对这些介晶苯甲酸的研究有助于理解它们的晶体和分子结构,这对于材料科学中的应用至关重要 (Weissflog 等人,1996)。

微生物生物合成

在生物技术领域,3-(氰氨基)苯甲酸已被用于微生物生物合成。具体来说,已经使用大肠杆菌建立了从葡萄糖从头生产 3-氨基苯甲酸的微生物系统,证明了其在生物技术应用中的潜力 (Zhang 和 Stephanopoulos,2016)。

晶体结构分析

对苯甲酸衍生物晶体结构的研究,例如苯甲酸-3,4-双[(吡啶-3-基甲基)氨基]环丁-3-烯-1,2-二酮的分析,有助于更深入地理解分子相互作用和新材料的设计 (Lemmerer 和 Bourne,2012)。

热力学研究

已经研究了苯甲酸的热力学行为,包括 3-(氰氨基)苯甲酸,为药物研究中的工艺设计和稳定性分析提供了必要的数据 (Reschke 等人,2016)。

咪唑衍生物的合成

该化合物还参与了在药物化学中很重要的咪唑衍生物的合成。这突出了其在开发新的治疗剂中的作用 (Barros 等人,2007)。

安全和危害

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

Similar compounds such as phenolic acids, derivatives of benzoic and cinnamic acids, have been shown to have antibacterial activity against various gram-positive and -negative bacteria . Therefore, it is plausible that 3-(Cyanoamino)benzoic acid may also interact with bacterial cells as its primary targets.

Mode of Action

These could include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key metabolic pathways .

Biochemical Pathways

Similar compounds have been shown to affect pathways such as arginine and proline metabolism, pyrimidine metabolism, and glutathione metabolism . These pathways play crucial roles in cellular processes such as protein synthesis, nucleotide synthesis, and oxidative stress response, respectively.

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(Cyanoamino)benzoic acid may have similar ADME properties, which could impact its bioavailability and overall pharmacological effect.

Result of Action

Similar compounds have been shown to cause significant changes in the concentration of identified metabolites in bacterial cells . This suggests that 3-(Cyanoamino)benzoic acid may also induce significant metabolic alterations in its target cells, potentially leading to growth inhibition or cell death.

生化分析

Biochemical Properties

It is known that benzoic acid derivatives can have antibacterial activity against various Gram-positive and -negative bacteria

Cellular Effects

Benzoic acid and its derivatives have been shown to have significant effects on bacterial cells, including Escherichia coli . These compounds can cause significant changes in the concentration of various metabolites within the cell .

Molecular Mechanism

Benzoic acid and its derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

3-(Cyanoamino)benzoic acid may be involved in cyanoamino acid metabolism

属性

IUPAC Name |

3-(cyanoamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPROJFJRZCMMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)

![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)

![3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3000109.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)

![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)